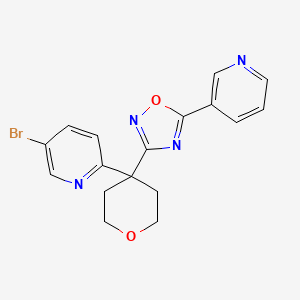

3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15841640

Molecular Formula: C17H15BrN4O2

Molecular Weight: 387.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15BrN4O2 |

|---|---|

| Molecular Weight | 387.2 g/mol |

| IUPAC Name | 3-[4-(5-bromopyridin-2-yl)oxan-4-yl]-5-pyridin-3-yl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C17H15BrN4O2/c18-13-3-4-14(20-11-13)17(5-8-23-9-6-17)16-21-15(24-22-16)12-2-1-7-19-10-12/h1-4,7,10-11H,5-6,8-9H2 |

| Standard InChI Key | FKPHCMHQEWOTDI-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1(C2=NC=C(C=C2)Br)C3=NOC(=N3)C4=CN=CC=C4 |

Introduction

3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound with a molecular formula of C17H15BrN4O2 and a molecular weight of approximately 387.23 g/mol. This compound features a unique structure that includes a brominated pyridine moiety, a tetrahydro-pyran ring, and an oxadiazole functional group. The presence of these diverse functional groups contributes to its potential biological activity and applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques such as chromatography are often employed for purification.

Biological Activities and Applications

Preliminary studies suggest that compounds similar to 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole exhibit significant biological activities, including anticancer and antimicrobial properties. The unique combination of functional groups in this compound may synergistically enhance its biological activity compared to simpler analogs.

Biological Activity Comparison Table

| Compound | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole | Brominated pyridine, tetrahydro-pyran, oxadiazole | Potential anticancer and antimicrobial | Combination of diverse functional groups |

| 5-Bromo-pyridinyl oxadiazoles | Brominated pyridine | Anticancer properties | Simpler structure without tetrahydropyran |

| Tetrahydropyran derivatives | Tetrahydropyran ring | Antimicrobial activity | Lacks oxadiazole functionality |

Mechanism of Action and Interaction Studies

The mechanism of action for compounds containing oxadiazole rings generally involves interactions with biological targets such as enzymes or receptors. Interaction studies involving 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole are crucial for understanding its specific mechanism of action. These studies may include biochemical assays and molecular modeling techniques to elucidate how the compound interacts with biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume